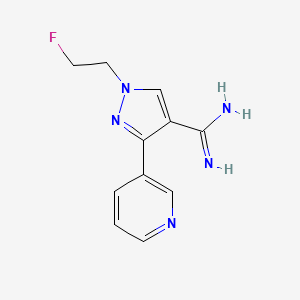

1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide

CAS No.: 2098089-48-4

Cat. No.: VC3155466

Molecular Formula: C11H12FN5

Molecular Weight: 233.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098089-48-4 |

|---|---|

| Molecular Formula | C11H12FN5 |

| Molecular Weight | 233.24 g/mol |

| IUPAC Name | 1-(2-fluoroethyl)-3-pyridin-3-ylpyrazole-4-carboximidamide |

| Standard InChI | InChI=1S/C11H12FN5/c12-3-5-17-7-9(11(13)14)10(16-17)8-2-1-4-15-6-8/h1-2,4,6-7H,3,5H2,(H3,13,14) |

| Standard InChI Key | MKQVYBUUYSOGPO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)C2=NN(C=C2C(=N)N)CCF |

| Canonical SMILES | C1=CC(=CN=C1)C2=NN(C=C2C(=N)N)CCF |

Introduction

Chemical Properties and Structure

Basic Chemical Information

1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide is characterized by specific chemical identifiers and properties that define its molecular structure and behavior. This compound features a pyrazole core with strategic functional group substitutions that contribute to its potential pharmaceutical relevance.

| Property | Value |

|---|---|

| CAS Number | 2098089-48-4 |

| Molecular Formula | C11H12FN5 |

| Molecular Weight | 233.24 g/mol |

| IUPAC Name | 1-(2-fluoroethyl)-3-pyridin-3-ylpyrazole-4-carboximidamide |

| Standard InChI | InChI=1S/C11H12FN5/c12-3-5-17-7-9(11(13)14)10(16-17)8-2-1-4-15-6-8/h1-2,4,6-7H,3,5H2,(H3,13,14) |

| Standard InChIKey | MKQVYBUUYSOGPO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)C2=NN(C=C2C(=N)N)CCF |

| PubChem Compound ID | 121213494 |

The compound was most recently modified in chemical databases on August 16, 2023, indicating its relevance in contemporary chemical research.

Structural Features

The structure of 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide consists of several key functional elements that contribute to its chemical properties and potential biological activities:

-

A central pyrazole ring that serves as the core heterocyclic scaffold

-

A 2-fluoroethyl group attached to the N1 position of the pyrazole ring

-

A pyridin-3-yl substituent at the C3 position of the pyrazole ring

-

A carboximidamide group (C(=N)N) at the C4 position of the pyrazole ring

The presence of the fluorine atom in the ethyl chain is particularly noteworthy as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine ring provides additional potential for hydrogen bonding and target recognition, while the carboximidamide group offers both hydrogen bond donor and acceptor capabilities that may be crucial for biological interactions.

Synthesis and Preparation Methods

Cyclocondensation Reactions

One potential synthetic route involves the cyclocondensation of hydrazines with appropriate β-dicarbonyl compounds. This approach, widely used for pyrazole synthesis, could be adapted to incorporate the specific substituents required for 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide . The reaction would likely involve using a 2-fluoroethylhydrazine and a suitable dicarbonyl precursor containing the pyridine moiety.

1,3-Dipolar Cycloaddition

Another viable approach is the 1,3-dipolar cycloaddition of diazocarbonyl compounds with appropriate alkynes, as described by He et al . This method has been reported to yield pyrazole derivatives in good yields (around 89%) and could be modified to incorporate the specific functional groups required for the target compound. The reaction would involve the use of ethyl diazoacetate or similar compounds reacting with suitably functionalized alkynes.

He et al. investigated the action of ethyl α-diazoacetate on phenylpropargyl in triethylamine in the presence of zinc triflate as a catalyst. This 1,3-dipolar cycloaddition reaction leads to the corresponding pyrazole derivatives in good yields . A similar approach could potentially be applied for the synthesis of 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide with appropriate modifications.

One-Pot Addition-Cyclocondensation

Research by Bhat et al. has demonstrated a method for synthesizing 3,5-diaryl-1-substituted pyrazoles through one-pot addition-cyclocondensation between chalcones and arylhydrazines . This approach could potentially be modified to incorporate the fluoroethyl group, pyridine substituent, and carboximidamide functional group required for 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide.

Considerations for Synthesis

The synthesis of 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide would require careful consideration of several factors:

-

Regioselectivity in the pyrazole ring formation to ensure the correct positioning of substituents

-

Sequential introduction of the fluoroethyl group, pyridine substituent, and carboximidamide functional group

-

Protection and deprotection strategies for sensitive functional groups

-

Optimization of reaction conditions to maximize yield and purity

-

Purification techniques to obtain the final compound with high purity

Comparison with Similar Compounds

Structural Isomers and Analogs

A closely related compound is 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide, which differs from the target compound only in the position of the carboximidamide group (position 5 instead of position 4) . This positional isomer has the same molecular formula (C11H12FN5) and molecular weight (233.24 g/mol) but may exhibit different biological activities due to the altered spatial arrangement of functional groups.

Another related compound is 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde, which features an aldehyde group instead of a carboximidamide group . This structural difference would significantly affect the compound's hydrogen bonding capabilities and potential biological interactions.

Comparative Analysis

| Compound | Structural Features | Potential Differences in Activity |

|---|---|---|

| 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide | Carboximidamide at position 4 | Reference compound |

| 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide | Carboximidamide at position 5 | Different spatial orientation affecting binding to biological targets; potentially altered pharmacological profile |

| 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde | Aldehyde at position 5 instead of carboximidamide | Reduced hydrogen bonding capability; different reactivity and potential biological interactions |

| N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide | Hydroxylated carboximidamide; methyl substituents instead of fluoroethyl and pyridine | Different lipophilicity; altered binding characteristics; potentially different mechanism of action |

The positional differences in functional groups can significantly impact:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume